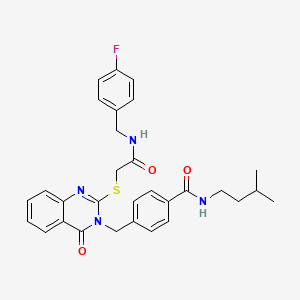

4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide

Description

This compound is a quinazolinone derivative featuring a 4-oxoquinazolin-3(4H)-yl core modified with a thioether-linked 2-((4-fluorobenzyl)amino)-2-oxoethyl group and an N-isopentyl-substituted benzamide moiety. Quinazolinones are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The 4-fluorobenzyl group enhances lipophilicity and may influence target binding, while the isopentyl chain likely improves metabolic stability compared to linear alkyl chains . Its synthesis likely involves S-alkylation of a 2-mercaptoquinazolinone intermediate with a halogenated acetamide derivative, followed by coupling with N-isopentylbenzamide .

Properties

IUPAC Name |

4-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3S/c1-20(2)15-16-32-28(37)23-11-7-22(8-12-23)18-35-29(38)25-5-3-4-6-26(25)34-30(35)39-19-27(36)33-17-21-9-13-24(31)14-10-21/h3-14,20H,15-19H2,1-2H3,(H,32,37)(H,33,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKFVSSZUKJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with an amine group.

Attachment of the Isopentylbenzamide Moiety: This is usually done through amide bond formation, using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and quinazoline moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Acetamide-Thioether Side Chain

- Compound 21 (): 4-(2-(2-((2-(2-(1-(2-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide Key Differences: Replaces the 4-fluorobenzylamino group with a 2-chlorophenyl-hydrazineyl moiety and includes a sulfonamide instead of benzamide. Impact: The sulfonamide group increases hydrophilicity, reducing membrane permeability compared to the target compound’s benzamide . Activity: Exhibits carbonic anhydrase inhibition (IC₅₀ ~ 50 nM) due to the sulfonamide pharmacophore .

Compound 24 () : 4-(2-(2-((2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide

Modifications to the N-Substituent

- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Key Differences: Lacks the thioether linkage and uses a simpler ethylamino-acetamide side chain. Impact: Shows moderate anti-inflammatory activity (68% edema inhibition vs.

- N-(2-(4-Fluorophenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-3-methoxybenzamide (): Key Differences: Replaces the thioethyl-acetamide with a 3-methoxybenzamide directly attached to the quinazolinone.

Physicochemical Properties

- Solubility : Sulfonamide derivatives (e.g., Compound 21) exhibit higher aqueous solubility due to ionizable groups, whereas the target’s benzamide relies on organic solvents for dissolution .

Biological Activity

The compound 4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 446.5 g/mol. The structure includes a quinazoline moiety, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that compounds similar to the one display significant anticancer activity. For instance, derivatives of quinazoline have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that similar compounds exhibit IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| Compound A | 1.30 | HepG2 |

| Compound B | 17.25 | HepG2 |

| Compound C | 5.4 | AChE |

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against various enzymes, particularly histone deacetylases (HDACs). In vitro studies have shown that related compounds can selectively inhibit HDAC3 with an IC50 value of 95.48 nM, enhancing their potential as antitumor agents . The mechanism often involves the promotion of apoptosis and cell cycle arrest in cancer cells.

The proposed mechanism of action for this compound involves the interaction with specific protein targets within cancer cells, leading to altered gene expression and inhibition of cell proliferation. The presence of fluorine atoms in the structure enhances binding affinity due to strong electron-withdrawing effects, facilitating interactions with target proteins .

Case Studies

Several case studies have highlighted the biological activities of quinazoline derivatives:

- Study on HepG2 Cells : A study investigated the effects of a similar compound on HepG2 cells, noting significant apoptosis induction and G2/M phase arrest at concentrations as low as 0.5 μM .

- Inhibition of Acetylcholinesterase (AChE) : Another study found that related compounds exhibited dual inhibitory effects against AChE and butyrylcholinesterase (BChE), with IC50 values indicating moderate to strong activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.